2-[(4-CHLOROPHENYL)SULFANYL]-N-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE
Description
This compound is a thiazole-based acetamide derivative featuring a 4-chlorophenyl sulfanyl group and a 3,4-dimethoxyphenyl substituent on the thiazole ring. The combination of electron-withdrawing (chlorine) and electron-donating (methoxy) groups may influence its physicochemical properties and biological interactions, such as solubility, metabolic stability, and receptor binding.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-24-16-8-3-12(9-17(16)25-2)15-10-27-19(21-15)22-18(23)11-26-14-6-4-13(20)5-7-14/h3-10H,11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAIUGATIFVXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLOROPHENYL)SULFANYL]-N-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves the reaction of 4-chlorothiophenol with 2-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-CHLOROPHENYL)SULFANYL]-N-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to 2-[(4-chlorophenyl)sulfanyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide have been shown to effectively reduce seizure activity in animal models. A study demonstrated that certain thiazole-integrated compounds displayed median effective doses significantly lower than standard medications like ethosuximide, suggesting their potential as alternative treatments for epilepsy .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Thiazole derivatives have shown effectiveness against various bacterial strains. In particular, studies have highlighted that modifications in the phenyl ring of thiazoles can enhance their antimicrobial efficacy. For example, compounds with electron-withdrawing groups like chlorine demonstrated superior activity against Staphylococcus epidermidis compared to standard antibiotics .
Anticancer Potential
Recent investigations into the anticancer properties of thiazole derivatives have yielded promising results. The compound has been identified as part of a library screened for anticancer activity against multicellular spheroids, indicating its potential in cancer treatment protocols . The structural features of thiazoles contribute to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies reveal that:
- Substituents on the phenyl rings : The presence of halogen atoms (like chlorine) enhances biological activity by increasing lipophilicity and altering electronic properties.
- Thiazole moiety : The thiazole ring plays a pivotal role in the biological activity of these compounds, often being essential for interaction with biological targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(4-CHLOROPHENYL)SULFANYL]-N-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the aromatic groups can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent positions, halogenation patterns, and heterocyclic cores. Below is a detailed analysis of two key analogs from the literature.
2-[(4-Bromophenyl)sulfanyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide
- Molecular Formula : C₁₇H₁₂BrClN₂OS₂ (vs. C₁₉H₁₈ClN₂O₃S₂ for the main compound) .
- Key Differences: Halogen Substitution: Replaces the 4-chlorophenyl group with a 4-bromophenyl sulfanyl moiety, increasing molecular weight (Br: ~80 amu vs. Thiazole Substituent: Features a 2-chlorophenyl group instead of 3,4-dimethoxyphenyl, reducing electron-donating effects and possibly altering π-π stacking interactions in biological targets.
- Implications : Bromine’s larger atomic radius may improve hydrophobic binding but reduce metabolic stability compared to chlorine. The absence of methoxy groups could decrease solubility in polar solvents.
2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
- Molecular Formula : C₂₀H₂₀ClN₃OS₃ (vs. C₁₉H₁₈ClN₂O₃S₂ for the main compound) .
- Key Differences :
- Heterocycle : Replaces the thiazole ring with a 1,3,4-thiadiazole core, introducing an additional sulfur atom. This may enhance hydrogen-bonding or metal-chelating properties.
- Substituents : Includes a methylsulfanyl linker and a mesityl (2,4,6-trimethylphenyl) group, increasing steric bulk and lipophilicity.
- Implications : The mesityl group could improve membrane permeability but reduce aqueous solubility. The dual sulfanyl groups might confer redox activity or disulfide-mediated interactions.
Data Table: Structural and Molecular Comparison
Research Findings and Implications
Halogen Effects : Bromine in the analog increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce renal clearance. In contrast, chlorine in the main compound balances hydrophobicity and metabolic stability.
Thiazole vs. Thiadiazole : The thiadiazole analog ’s additional sulfur atom could improve binding to cysteine-rich targets (e.g., kinases or proteases) but may also increase oxidative susceptibility.
Methoxy vs. Methyl Groups : The main compound’s 3,4-dimethoxyphenyl group likely offers better solubility in polar solvents compared to the mesityl group in , which prioritizes lipid membrane interactions.
Biological Activity
The compound 2-[(4-chlorophenyl)sulfanyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide is a sulfur-containing derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and enzyme inhibitory properties.
Chemical Structure and Properties
The structural formula of the compound is characterized by the presence of a 4-chlorophenyl group and a 1,3-thiazole moiety, which are known for their pharmacological significance. The compound can be represented as follows:
Synthesis
The synthesis of this compound involves several steps, including the preparation of the thiazole derivative and subsequent reactions with acetamide. The synthesis pathway typically includes:
- Formation of the Thiazole Ring : Using appropriate precursors such as 3,4-dimethoxyphenyl derivatives.
- Sulfurization : Introducing the sulfanyl group through reactions with sulfur-containing reagents.
- Acetylation : Finalizing the structure by acetylating the amine group.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds containing thiazole and sulfanyl groups. The target compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in prostaglandin synthesis.
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with COX-2 enzymes, potentially acting as a selective inhibitor. In vitro assays demonstrated significant inhibition of PGE2 production with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
2. Antibacterial Activity
The antibacterial efficacy of the compound was assessed against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated moderate to strong antibacterial activity.
- Testing Methodology : The disc diffusion method was employed alongside minimum inhibitory concentration (MIC) determinations.
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Salmonella typhi | 16 | Strong |
3. Enzyme Inhibition
The compound's ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease was also investigated.
- Results : The compound exhibited strong inhibitory effects against AChE with an IC50 value significantly lower than standard inhibitors.
Case Studies
Several case studies have documented the pharmacological effects of similar compounds in clinical settings:
- Case Study 1 : A study on a related thiazole derivative demonstrated significant reduction in inflammation markers in animal models.
- Case Study 2 : Clinical trials involving compounds with similar structures revealed promising results in managing chronic pain conditions associated with inflammation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis typically involves two key steps: (1) thiazole ring formation via cyclization of 2-aminothiophenol derivatives with α-haloketones (e.g., chloroacetone) under reflux in ethanol, and (2) sulfanyl-acetamide coupling using a nucleophilic substitution reaction between a chlorophenyl sulfanyl intermediate and the thiazole-2-amine derivative. Yield optimization can be achieved by:
- Varying reaction temperatures (60–80°C for cyclization; room temperature for coupling).
- Employing catalysts like triethylamine for acylation steps .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Q. Which spectroscopic techniques are most effective for confirming structural integrity, and what key spectral markers should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Focus on the thiazole proton (δ 7.2–7.5 ppm) and sulfanyl-linked CH2 group (δ 3.8–4.2 ppm). The dimethoxyphenyl group shows distinct aromatic protons (δ 6.8–7.1 ppm) and methoxy singlets (δ 3.8–3.9 ppm) .
- IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and sulfanyl (C-S) stretch (~650–700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Q. What initial biological screening assays are recommended to evaluate therapeutic potential?
- Methodological Answer : Prioritize:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols (IC50 determination) .
- Antimicrobial screening via broth microdilution (MIC values against Gram-positive/negative bacteria) .
- Cytotoxicity testing (MTT assay on cancer cell lines like HeLa or MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data arising from dynamic stereochemistry or solvent effects?
- Methodological Answer :
- Variable Temperature (VT) NMR : Perform experiments at 25°C, 0°C, and -40°C to identify conformational equilibria (e.g., restricted rotation in sulfanyl groups) .
- Solvent Screening : Compare DMSO-d6 vs. CDCl3 to assess hydrogen bonding or aggregation effects on peak splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
Q. What strategies elucidate the structure-activity relationship (SAR) of the thiazole and sulfanyl moieties in enzyme inhibition?
- Methodological Answer :
- Analog Synthesis : Modify the thiazole substituents (e.g., replace dimethoxyphenyl with trifluoromethyl) and test activity changes .
- Molecular Docking : Use software (AutoDock Vina) to model interactions with enzyme active sites (e.g., ATP-binding pockets) .
- Proteomics : Perform pull-down assays with biotinylated analogs to identify binding partners in cellular lysates .
Q. What methodologies assess environmental persistence and ecotoxicological impact during preclinical development?
- Methodological Answer :
- Environmental Fate Studies :
- Hydrolysis Kinetics : Incubate at pH 4–9 (25–50°C) and monitor degradation via HPLC .
- Soil Sorption : Determine log Koc values using batch equilibrium methods .
- Ecotoxicology :
- Daphnia magna Acute Toxicity : 48-hour LC50 testing under OECD guidelines .
- Algal Growth Inhibition : Measure chlorophyll-a reduction in Raphidocelis subcapitata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
